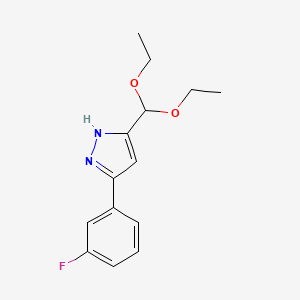
3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Structural Characteristics
Geometric Parameters and Conformation : Compounds similar to 3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole exhibit specific geometric parameters and conformations. For instance, N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides show that methoxy/methyl-substituted phenyl groups are almost perpendicular to the pyrazoline ring, which is coplanar with the fluorophenyl ring (Köysal et al., 2005).
Crystal Structures : Pyrazole compounds, including variants of 3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole, have been analyzed for their crystal structures. The dihedral angles formed between the pyrazole and fluoro-substituted rings in these compounds provide insights into their structural integrity (Loh et al., 2013).
Chemical Synthesis and Modification
- Synthesis of Derivatives : Various derivatives of pyrazoline, similar to 3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole, are synthesized for studying their chemical properties and potential applications. These derivatives are often characterized using techniques like NMR, IR, and mass spectrometry (Dangar et al., 2014).
Potential Applications in Medicine and Biology
Antimicrobial Activity : Some pyrazoline derivatives exhibit significant antimicrobial activities. They are screened for their potential as antimicrobial agents, showcasing a potential application in medical and biological fields (Shingare et al., 2017).
Cytotoxicity Studies : The cytotoxicity of certain pyrazole and pyrazoline derivatives is explored to understand their potential medicinal properties. Such studies are crucial in drug discovery and development processes (Hassan et al., 2014).
Drug Efficacy Determinations : Pyrazoles are actively explored in novel drug discovery. The synthesis of novel compounds and their evaluations in silico, in vitro, and through cytotoxicity validations are part of ongoing research to develop effective drugs (Thangarasu et al., 2019).
Herbicidal Applications
- Herbicidal Activity : Some pyrazole derivatives are synthesized and tested for their herbicidal activity. This indicates a potential application in agriculture for controlling unwanted plant growth (Xiao et al., 2008).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
I hope this general information is helpful. For more specific information on “3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole”, I would recommend consulting scientific literature or a chemical database.
properties
IUPAC Name |
5-(diethoxymethyl)-3-(3-fluorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-3-18-14(19-4-2)13-9-12(16-17-13)10-6-5-7-11(15)8-10/h5-9,14H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVILWZYLFFMDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=NN1)C2=CC(=CC=C2)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



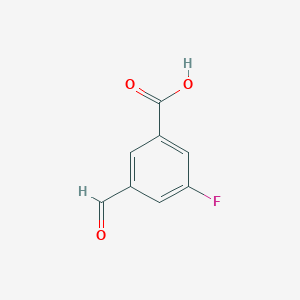
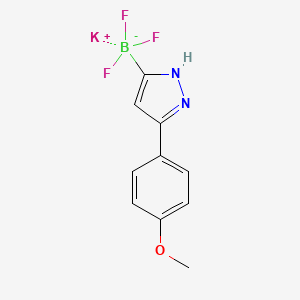
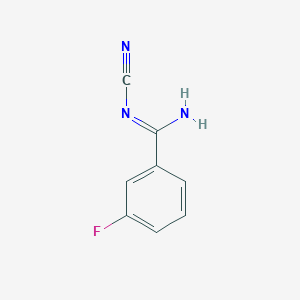

![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)
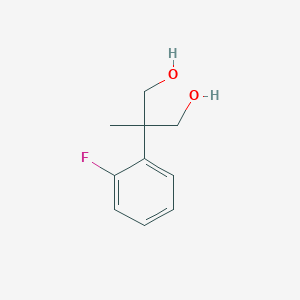
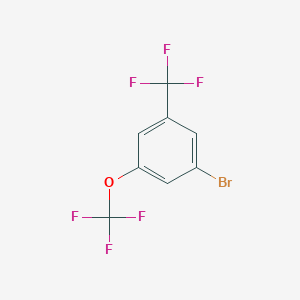
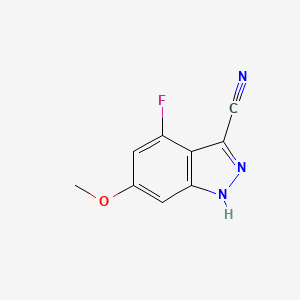
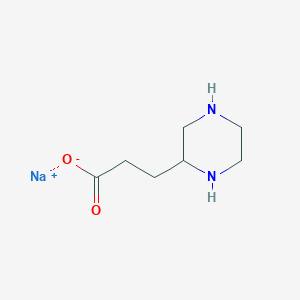
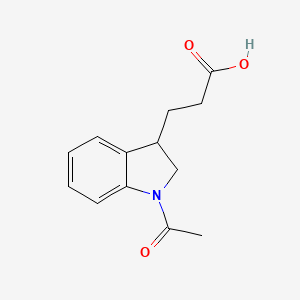
![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)
![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)
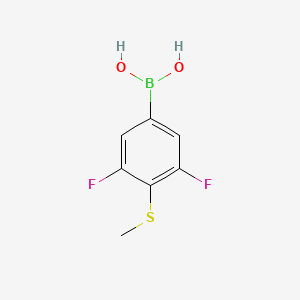
![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)